molecular formula C21H14BrN3 B3329546 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine CAS No. 607739-87-7

4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine

Cat. No.: B3329546
CAS No.: 607739-87-7
M. Wt: 388.3 g/mol
InChI Key: AQIZKIPLILIXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities . Pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives is often achieved through the reaction of certain precursors. For example, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide afforded the corresponding pyridinethione which was used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro- N -arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed chemically by their preparations with other pathways and their spectral data . For example, the structure of 2-((6-(4-bromophenyl)-3-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)thio)-N-phenylacetamide was confirmed by its IR spectrum .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse. For instance, Burkholderia sp. MAK1, capable of using pyridin-2-ol as the sole carbon and energy source, was isolated from soil. Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined through various analytical techniques. For instance, the melting point of 2-((6-(4-bromophenyl)-3-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)thio)-N-phenylacetamide was found to be 230–235 °C .

Scientific Research Applications

Antimicrobial and Antituberculosis Activities

  • Pyrimidine derivatives, including those similar to 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine, have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds have shown good activity against bacteria and fungi, as well as Mycobacterium tuberculosis (Soni & Patel, 2017).

Synthesis of Intermediates for Medicinal Chemistry

  • Such pyrimidine compounds are key intermediates in the synthesis of various other pyrimidine compounds, which have wide applications in pharmaceutical and chemical fields. These compounds are crucial for synthesizing active compounds used in medicine (Hou et al., 2016).

Nonlinear Optical (NLO) Properties

  • The pyrimidine ring, as part of heterocyclic aromatic compounds, has significant applications in nonlinear optics (NLO) fields. Derivatives of pyrimidine have been studied for their NLO properties and are considered promising for optoelectronic applications (Hussain et al., 2020).

Quantum Chemical Characterization

  • Quantum chemistry methods have been used to investigate the hydrogen bonding sites in pyrimidine compounds derivatives, providing valuable insights for their application in various fields, including material science (Traoré et al., 2017).

Analgesic and Ulcerogenic Activity

  • Novel pyrimidine derivatives have been synthesized and evaluated for their analgesic and ulcerogenic activities, indicating potential medical applications (Chaudhary et al., 2012).

Antimicrobial Activity of Thio-Substituted Derivatives

  • Synthesis of thio-substituted ethyl nicotinate, pyridothienopyrimidine derivatives and their antimicrobial activities have been explored, showing the potential for developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Mechanism of Action

Target of Action

Pyridine derivatives have been known to exhibit a variety of biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that pyridine derivatives have been studied for their biological and pharmacological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

It’s known that pyridine derivatives can influence a variety of biological pathways .

Pharmacokinetics

The compound’s molecular weight of 38925 could potentially influence its bioavailability.

Result of Action

It’s known that pyridine derivatives can exhibit antimicrobial activity .

Action Environment

The compound’s sensitivity to the underlying metallic surfaces has been noted .

Future Directions

The future directions for research on pyrimidine derivatives are promising. They are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities . Therefore, the development of novel and promising fungicides is urgently required .

Biochemical Analysis

Biochemical Properties

4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition can lead to reduced collagen production, which is beneficial in treating fibrotic diseases. Additionally, the compound interacts with other biomolecules, such as nucleic acids, potentially affecting gene expression and cellular functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to inhibit the proliferation of hepatic stellate cells, which are involved in liver fibrosis . This inhibition is achieved through the downregulation of collagen type I alpha 1 (COL1A1) protein expression, leading to reduced fibrosis . Furthermore, the compound’s impact on cell signaling pathways can alter various cellular functions, including apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with collagen prolyl-4-hydroxylase results in enzyme inhibition, reducing collagen synthesis . Additionally, the compound can modulate gene expression by binding to DNA or RNA, affecting transcription and translation processes . These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environments can lead to degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular functions, particularly in reducing fibrosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fibrosis without causing significant adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound’s metabolism can affect its biological activity, with certain metabolites potentially contributing to its therapeutic effects . Understanding these metabolic pathways is crucial for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy . For instance, the compound’s ability to accumulate in fibrotic tissues enhances its therapeutic potential in treating fibrosis .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and endoplasmic reticulum, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function .

Properties

IUPAC Name

4-(4-bromophenyl)-2-phenyl-6-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3/c22-17-11-9-15(10-12-17)19-14-20(18-8-4-5-13-23-18)25-21(24-19)16-6-2-1-3-7-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIZKIPLILIXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733557
Record name 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607739-87-7
Record name 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 160 mL of an ethanol solution of 13.0 g (45.1 mmol) of (E)-3-(4-bromophenyl)-1-(2-pyridyl)-2-propen-1-one, 7.3 g (46.6 mmol) of benzamidine hydrochloride and 3.6 g (90 mmol) of sodium hydroxide were added under argon atmosphere, and the mixture was stirred for 16 h under heat refluxing. After cooling the reaction mixture to room temperature, a formed solid was collected by filtration and washed with water and methanol to obtain 4.31 g (yield: 25%) of 4-(4-bromophenyl)-2-phenyl-6-(2-pyridyl)pyrimidine as a pale brown solid.
Quantity
13 g
Type
reactant
Reaction Step One
Name
benzamidine hydrochloride
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
Reactant of Route 3
4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
Reactant of Route 4
4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
Reactant of Route 5
4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.